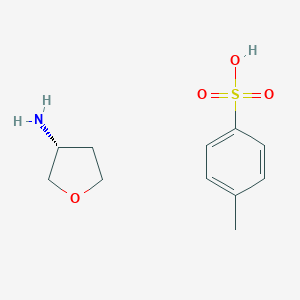

(R)-3-Aminotetrahydrofuran tosylate

Description

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;oxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXPLADBSZWDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111769-27-8 | |

| Record name | (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-Aminotetrahydrofuran tosylate basic properties

An In-Depth Technical Guide to the Basic Properties and Applications of (R)-3-Aminotetrahydrofuran Tosylate

Executive Summary

This compound is a chiral specialty chemical widely employed as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). It exists as a salt, combining the volatile, liquid (R)-3-aminotetrahydrofuran with p-toluenesulfonic acid. This salt formation is a deliberate and strategic choice to confer superior handling, stability, and crystallinity upon the parent amine, making it more amenable to the rigorous demands of pharmaceutical manufacturing. This guide provides an in-depth analysis of its fundamental chemical and physical properties, explores the mechanistic rationale for its use, outlines its significant applications in drug development, and presents a practical, validated workflow for its use in synthetic protocols. The content is tailored for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile intermediate.

Chemical Identity and Structure

This compound is an organic salt. The cationic component is the protonated form of (R)-3-aminotetrahydrofuran, a chiral cyclic amine. The anionic component is the tosylate (p-toluenesulfonate) anion, which is the conjugate base of the strong acid p-toluenesulfonic acid. The tosylate anion is sterically bulky and non-nucleophilic, making it an ideal counterion that does not interfere in subsequent chemical transformations of the amine.

Caption: Role as a chiral building block in API synthesis.

Experimental Workflow: Deprotection and Use in Amide Coupling

This protocol describes a self-validating, common-use case: the in situ generation of the free amine from the tosylate salt for immediate use in an amide coupling reaction with an acyl chloride.

Principle: The tosylate salt is an acidic "protected" form of the amine. To unmask its nucleophilicity, two equivalents of a non-nucleophilic base are required. The first equivalent neutralizes the aminotetrahydrofuranium cation to generate the free amine. The second equivalent scavenges the HCl byproduct generated during the subsequent acylation, driving the reaction to completion.

Caption: Workflow for in situ deprotection and amide coupling.

Step-by-Step Methodology

-

Reagents and Equipment:

-

This compound

-

Acyl chloride of choice

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath.

-

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Add anhydrous DCM to dissolve the salt (concentration typically 0.1-0.5 M).

-

Cool the resulting solution to 0°C using an ice bath.

-

-

Deprotonation (Liberation of Free Amine):

-

Slowly add triethylamine (2.1 eq) to the stirred solution.

-

Causality: Using slightly more than two equivalents ensures complete neutralization of both the tosylate salt and the forthcoming HCl byproduct. Triethylamine is chosen as it is a non-nucleophilic base that will not compete with the desired reaction.

-

Allow the mixture to stir at 0°C for 15 minutes. A salt (triethylammonium tosylate) may precipitate.

-

-

Amide Coupling:

-

Dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

-

Add the acyl chloride solution dropwise to the reaction mixture at 0°C over 10-15 minutes.

-

Causality: A slight excess of the acylating agent ensures full consumption of the valuable amine building block. Slow, cold addition controls the exotherm of the reaction.

-

-

Reaction and Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

-

Workup and Purification:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and triethylammonium salts.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

-

Safety and Handling

This compound is a hazardous chemical that requires careful handling by trained personnel. [1]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Precautions for Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [2] * Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. [2] * Hygiene: Avoid breathing dust or vapors. Wash hands thoroughly after handling. [2]* Conditions for Safe Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials. [2]

-

Conclusion

This compound stands out as a synthetically valuable and industrially practical chiral building block. Its formulation as a tosylate salt elegantly overcomes the handling and stability challenges of the parent free amine, providing chemists with a reliable, solid reagent. A thorough understanding of its basic properties, particularly its pKa, is essential for its effective deployment in multi-step syntheses. Its proven role in the creation of important pharmaceuticals underscores its continued significance in the fields of medicinal chemistry and drug development.

References

-

LookChem. (n.d.). 3-Aminotetrahydrofuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10996958, (R)-3-Aminotetrahydrofuran. Retrieved from [Link]

- Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

- Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.

- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213192, 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1). Retrieved from [Link]

-

ResearchGate. (2015). An Efficient Synthesis of (R)-3-Aminothiolane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (R)-3-Aminotetrahydrofuran Tosylate: A Key Chiral Intermediate in Pharmaceutical Synthesis

Abstract

(R)-3-Aminotetrahydrofuran tosylate is a pivotal chiral building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis, purification, and analytical characterization. Drawing upon established scientific principles and field-proven insights, this document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the causality behind synthetic strategies, the importance of robust analytical methods for ensuring enantiopurity, and its notable application in the synthesis of the antiarrhythmic agent, Tecadenoson.

Introduction: The Significance of a Chiral Building Block

The tetrahydrofuran moiety is a prevalent scaffold in a multitude of biologically active molecules and natural products. The introduction of a chiral amine group at the 3-position creates a versatile synthetic handle for the construction of enantiomerically pure pharmaceuticals. The (R)-enantiomer of 3-aminotetrahydrofuran, in particular, has garnered significant attention due to its incorporation into active pharmaceutical ingredients (APIs) where specific stereochemistry is critical for therapeutic efficacy and safety.

The tosylate salt form of (R)-3-aminotetrahydrofuran offers several advantages over the free amine. It is typically a stable, crystalline solid that is easier to handle, purify, and store. The tosylate group, a salt of p-toluenesulfonic acid, enhances the compound's crystallinity and provides a non-hygroscopic nature, which is highly desirable in pharmaceutical manufacturing. This guide will explore the key aspects of this compound, providing a robust foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and process development.

| Property | Value | Source |

| Molecular Weight | 259.32 g/mol | |

| Molecular Formula | C₁₁H₁₇NO₄S | |

| CAS Number | 111769-27-8 | |

| Appearance | White to off-white crystalline solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. | General knowledge on tosylate salts |

Synthesis and Purification: A Pathway to Enantiopurity

The synthesis of this compound hinges on the stereoselective preparation of its precursor, (R)-3-aminotetrahydrofuran. Several synthetic strategies have been developed to achieve high enantiomeric purity.

Synthesis of (R)-3-Aminotetrahydrofuran (the Free Amine)

A common and effective route to (R)-3-aminotetrahydrofuran involves a stereospecific conversion from an enantiopure starting material. One such established method begins with (S)-3-hydroxytetrahydrofuran. This choice is critical as the stereocenter of the starting material dictates the final product's chirality through a Walden inversion.

The synthesis proceeds through three key steps:

-

Tosylation of (S)-3-Hydroxytetrahydrofuran: The hydroxyl group of (S)-3-hydroxytetrahydrofuran is converted into a good leaving group by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. This step proceeds with retention of configuration.

-

Azide Formation with Walden Inversion: The resulting tosylate is then reacted with sodium azide (NaN₃). This is a classical Sₙ2 reaction where the azide nucleophile attacks the carbon bearing the tosylate group from the backside, leading to an inversion of stereochemistry. This crucial step establishes the desired (R)-configuration.

-

Reduction of the Azide: The (R)-3-azidotetrahydrofuran is then reduced to the corresponding amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere). This reduction step does not affect the stereocenter.

Caption: Synthesis of (R)-3-Aminotetrahydrofuran from (S)-3-Hydroxytetrahydrofuran.

Formation of the Tosylate Salt

Once the enantiomerically pure (R)-3-aminotetrahydrofuran is obtained, the formation of the tosylate salt is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the (R)-3-aminotetrahydrofuran in a suitable organic solvent. Ethers such as diethyl ether or methyl tert-butyl ether (MTBE), or esters like ethyl acetate are commonly used.

-

Acid Addition: A solution of one equivalent of p-toluenesulfonic acid monohydrate in a compatible solvent (e.g., isopropanol, ethanol) is added dropwise to the solution of the amine at room temperature with stirring.

-

Precipitation: The this compound salt, being less soluble in the non-polar solvent, will precipitate out of the solution. The reaction mixture is typically stirred for a period to ensure complete salt formation.

-

Isolation: The crystalline solid is collected by filtration.

-

Washing and Drying: The collected solid is washed with a small amount of the cold reaction solvent to remove any unreacted starting materials and then dried under vacuum to yield the final product.

Purification by Recrystallization

For achieving high purity, recrystallization is a critical step. The choice of solvent is paramount and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recrystallization Protocol:

-

Solvent Selection: A common solvent system for recrystallizing amine tosylate salts is a mixture of a polar solvent in which the salt is soluble (e.g., isopropanol, ethanol, or methanol) and a less polar anti-solvent in which it is less soluble (e.g., ethyl acetate, diethyl ether, or heptane).

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot polar solvent.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. If crystallization is sluggish, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate the process.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.

-

¹H NMR: The spectrum will show characteristic peaks for the protons of the tetrahydrofuran ring, the methyl group of the tosylate anion, and the aromatic protons of the tosylate. The integration of these peaks should correspond to the number of protons in the molecule.

-

¹³C NMR: The spectrum will display distinct signals for each carbon atom in both the cation and the anion, confirming the overall structure.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the ammonium group, the S=O stretches of the sulfonate group, and the C-O-C stretch of the tetrahydrofuran ring.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the compound. A reversed-phase method with UV detection is typically employed.

-

Chiral HPLC: This is the most critical analytical method to determine the enantiomeric purity (enantiomeric excess, ee) of the product.

-

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers, leading to their separation and distinct retention times.

-

Typical Method: A normal-phase chiral column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®) is often used. The mobile phase typically consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The separation of the enantiomers of the free amine or a derivatized form can be monitored by UV detection. A high enantiomeric excess (typically >99%) is crucial for its use in pharmaceutical synthesis.

-

Caption: Workflow for Chiral HPLC Analysis.

Applications in Drug Development: The Case of Tecadenoson

(R)-3-Aminotetrahydrofuran is a crucial intermediate in the synthesis of Tecadenoson, a selective A₁ adenosine receptor agonist that was developed for the treatment of paroxysmal supraventricular tachycardia.[1]

The synthesis of Tecadenoson involves the nucleophilic substitution of the chlorine atom in 6-chloropurine riboside with the amino group of (R)-3-aminotetrahydrofuran.[2] The use of the enantiomerically pure (R)-amine is critical for the desired pharmacological activity of the final drug molecule.[2] The tosylate salt serves as a stable and reliable source of the chiral amine for this key synthetic step.

Caption: Role of (R)-3-Aminotetrahydrofuran in Tecadenoson Synthesis.

Conclusion

This compound stands out as a valuable and versatile chiral building block in the pharmaceutical industry. Its stable, crystalline nature facilitates handling and purification, while its inherent chirality is essential for the stereoselective synthesis of complex drug molecules. The synthetic routes to this intermediate are well-established, with a strong emphasis on controlling stereochemistry. Furthermore, robust analytical methods, particularly chiral HPLC, are indispensable for ensuring the high enantiomeric purity required for pharmaceutical applications. As the demand for enantiomerically pure drugs continues to grow, the importance of key chiral intermediates like this compound in enabling efficient and selective synthesis will undoubtedly increase.

References

-

PubChem. Compound Summary for CID 56947860, this compound. National Center for Biotechnology Information. [Link]. Accessed January 24, 2026.

-

Uccello-Barretta, G., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Catalysts, 9(4), 355. [Link].

Sources

An In-depth Technical Guide to (R)-3-Aminotetrahydrofuran Tosylate: A Key Chiral Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (R)-3-aminotetrahydrofuran tosylate, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, a detailed and robust synthesis pathway with explanations for key procedural choices, state-of-the-art characterization methods, and its significant application in the synthesis of therapeutic agents, exemplified by the A₁ adenosine receptor agonist, Tecadenoson.

The Significance of (R)-3-Aminotetrahydrofuran Moiety in Medicinal Chemistry

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its non-planar, flexible conformation allows it to present substituents in well-defined three-dimensional space, facilitating precise interactions with biological targets. The introduction of a chiral amine group at the C3 position, specifically in the (R)-configuration, provides a critical anchor point for building complex molecular architectures.

(R)-3-aminotetrahydrofuran is a sought-after intermediate because the defined stereochemistry at C3 is often crucial for pharmacological activity. The tosylate salt form enhances the compound's stability, crystallinity, and handling properties, making it more amenable to purification and storage compared to the free base, which can be hygroscopic and less stable.[1][2][3]

Synthesis of this compound: A Four-Step Approach

The most common and stereospecific synthesis of this compound commences with the readily available and relatively inexpensive chiral precursor, (S)-3-hydroxytetrahydrofuran. The synthesis proceeds through a four-step sequence involving tosylation, azide substitution (an SN2 reaction that inverts the stereocenter), reduction of the azide, and final salt formation.

Diagram of the Synthetic Workflow

Sources

An In-Depth Technical Guide to the Spectral Analysis of (R)-3-Aminotetrahydrofuran Tosylate

This guide provides a comprehensive analysis of the spectral data for (R)-3-Aminotetrahydrofuran Tosylate, a chiral building block of significant interest in pharmaceutical development. As a key intermediate, for instance in the synthesis of antiarrhythmic drugs, a thorough understanding of its structural and spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond a simple listing of spectral peaks, offering insights into the causal relationships between the molecule's structure and its spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Its Spectroscopic Implications

This compound is an organic salt composed of a protonated chiral aminotetrahydrofuran cation and a tosylate anion. This ionic interaction, along with the specific arrangement of atoms in each component, dictates the molecule's behavior in various spectroscopic techniques.

Caption: Chemical structure of this compound.

The workflow for the comprehensive spectral analysis of this compound is systematic, ensuring self-validation at each stage.

Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon and proton environments.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH₃⁺).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.6 | d | 2H | Ar-H (ortho to -SO₃⁻) | Deshielded by the electron-withdrawing sulfonate group. |

| ~7.1-7.2 | d | 2H | Ar-H (meta to -SO₃⁻) | Less deshielded than the ortho protons. |

| ~4.0-4.2 | m | 1H | C*H-N | Adjacent to both the electron-withdrawing nitrogen and oxygen, leading to significant deshielding. |

| ~3.6-3.9 | m | 4H | -CH₂-O- | Protons on carbons adjacent to the electronegative oxygen atom are deshielded. |

| ~2.3-2.4 | s | 3H | Ar-CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

| ~2.0-2.2 | m | 2H | -CH₂-C(H)-N | Protons on the carbon adjacent to the chiral center. |

| ~8.0-8.5 | br s | 3H | -NH₃⁺ | Exchangeable protons of the ammonium group, often appearing as a broad singlet. The chemical shift is highly dependent on solvent and concentration. |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | Ar-C (ipso to -SO₃⁻) | Quaternary carbon attached to the sulfonate group. |

| ~140 | Ar-C (ipso to -CH₃) | Quaternary carbon attached to the methyl group. |

| ~128 | Ar-CH | Aromatic carbons meta to the sulfonate group. |

| ~125 | Ar-CH | Aromatic carbons ortho to the sulfonate group. |

| ~70-75 | -CH₂-O- | Carbons bonded to the electronegative oxygen atom. |

| ~50-55 | C*H-N | The chiral carbon bonded to the nitrogen atom. |

| ~30-35 | -CH₂-C(H)-N | The carbon at the 4-position of the tetrahydrofuran ring. |

| ~21 | Ar-CH₃ | The methyl carbon of the tosylate group. |

Expert Interpretation: The downfield shifts of the aromatic protons of the tosylate group are characteristic. The protons on the tetrahydrofuran ring exhibit complex splitting patterns due to their diastereotopic nature. The proton on the chiral carbon (C3) is expected to be the most downfield of the aliphatic protons due to the inductive effects of both the oxygen and the protonated amino group. In the ¹³C NMR spectrum, the carbons of the tetrahydrofuran ring are in the typical region for ethers, with the carbon bearing the amino group being slightly more downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key features will be the absorptions from the ammonium group, the sulfonate group, the aromatic ring, and the C-O ether linkage.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded, followed by the spectrum of the sample.

-

Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-2800 | Strong, Broad | N-H stretch (-NH₃⁺) | The broadness is due to hydrogen bonding in the solid state. This is a characteristic feature of amine salts.[2] |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |

| 2980-2850 | Medium | Aliphatic C-H stretch | C-H stretching vibrations of the tetrahydrofuran ring. |

| ~1600 & ~1490 | Medium | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |

| 1210-1230 | Strong | Asymmetric S=O stretch | Characteristic strong absorption for sulfonate groups. |

| 1120-1130 | Strong | Symmetric S=O stretch | Another strong, characteristic absorption for sulfonates. |

| 1080-1100 | Strong | C-O-C stretch | The ether linkage of the tetrahydrofuran ring. |

| ~1035 & ~1010 | Strong | S-O stretch | Stretching vibrations of the sulfur-oxygen single bonds. |

| ~815 | Strong | Aromatic C-H bend | Out-of-plane bending for a para-substituted aromatic ring. |

Expert Interpretation: The most prominent features in the IR spectrum will be the very broad and strong absorption in the high-frequency region due to the N-H stretches of the ammonium salt and the strong absorptions in the fingerprint region corresponding to the S=O and S-O stretches of the tosylate group.[3] The presence of the C-O-C stretch confirms the tetrahydrofuran ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments. For an ionic compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is most appropriate.

Experimental Protocol: MS

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to aid ionization if necessary.

-

Instrumentation: An ESI mass spectrometer is used.

-

Data Acquisition: The sample solution is infused into the ESI source. Spectra are typically acquired in positive ion mode to detect the (R)-3-aminotetrahydrofuran cation.

-

Data Analysis: The resulting mass spectrum plots relative intensity against the m/z ratio.

Mass Spectral Data (Predicted)

| m/z | Assignment | Rationale |

| 88.07 | [C₄H₁₀NO]⁺ | The protonated molecular ion of (R)-3-aminotetrahydrofuran. This would be the base peak in the positive ion ESI-MS spectrum. |

| 70.06 | [C₄H₈N]⁺ | Loss of H₂O from the protonated molecular ion. |

| 58.06 | [C₃H₆N]⁺ | Alpha-cleavage with loss of CH₂O.[4][5] |

| 44.05 | [C₂H₆N]⁺ | Further fragmentation. |

Expert Interpretation: In positive ion ESI-MS, the spectrum will be dominated by the cation, [ (R)-3-aminotetrahydrofuran + H ]⁺, at m/z 88. The tosylate anion (m/z 171) would be observed in negative ion mode. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion, providing a calculated m/z of 88.0706 for C₄H₁₀NO⁺. The fragmentation pattern of the aminotetrahydrofuran cation would likely involve cleavage of the ring. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight; the free base (C₄H₉NO) has a molecular weight of 87, which is consistent with this rule.[6]

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. The predicted spectral data presented in this guide, based on the fundamental principles of spectroscopy and analysis of analogous structures, serves as a reliable reference for researchers in the synthesis and quality control of this important chiral intermediate. The detailed interpretation of the spectral features allows for unambiguous structural confirmation and purity assessment, which are critical aspects of drug development and manufacturing.

References

-

Amerigo Scientific. (S)-3-Aminotetrahydrofuran tosylate (97%). [Link]

- Google Patents. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.

-

Chemistry LibreTexts. IR Absorption Table. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

-

ResearchGate. FT-IR spectrum of tosyl cellulose acetate. [Link]

-

ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

-

PubChem. (S)-3-Aminotetrahydrofuran. [Link]

-

PubChem. (-)-3-Hydroxytetrahydrofuran. [Link]

-

PubChem. p-Toluenesulfonic acid. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Royal Society of Chemistry. 13C NMR spectrum of p-Toluenesulfonic acid. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

-

University of Calgary. IR: amines. [Link]

-

YouTube. PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of (R)-3-Aminotetrahydrofuran Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminotetrahydrofuran tosylate is a chiral intermediate of significant interest in pharmaceutical synthesis, valued for its role in the construction of complex molecular architectures. As its use in research and development becomes more prevalent, a thorough understanding of its safety and handling characteristics is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses associated with this compound, grounded in established scientific principles and regulatory standards.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is critical for its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₄S | [1] |

| Molecular Weight | 259.32 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water | General chemical knowledge |

| Stability | Stable under recommended storage conditions | General chemical knowledge |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. A clear understanding of its potential dangers is the first step in mitigating risk. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P330: Rinse mouth.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

-

P362: Take off contaminated clothing and wash before reuse.[1]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Reactivity and Stability Profile

While this compound is generally stable, understanding its potential reactivity is crucial to prevent hazardous situations.

Incompatibilities:

-

Strong Oxidizing Agents: As with most organic compounds, contact with strong oxidizing agents can lead to vigorous, exothermic reactions.

-

Strong Acids and Bases: While it is a salt, strong acids or bases may cause it to decompose or undergo unwanted reactions.

Decomposition: Specific thermal decomposition products for this compound are not readily available in published literature. However, based on its structure, thermal decomposition may produce toxic and flammable gases, including oxides of carbon, nitrogen, and sulfur.

Peroxide Formation Potential: The parent compound, tetrahydrofuran (THF), is a well-known peroxide former.[3][4][5] Peroxide formation occurs through a free-radical reaction with atmospheric oxygen, which is often initiated by light.[3][4][5] While the presence of the amino and tosylate groups may alter the propensity for peroxide formation compared to unsubstituted THF, it is prudent to handle this compound with the assumption that it may also form peroxides over time, especially if exposed to air and light.

Caption: Simplified workflow for potential peroxide formation in tetrahydrofuran derivatives.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safe handling protocols and the consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when working with this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the powder or creating solutions.

Personal Protective Equipment (PPE) Workflow:

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Hygiene Practices:

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Proper storage is essential to maintain the stability and integrity of this compound, while appropriate disposal is crucial for environmental and personnel safety.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Protect from light and moisture.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[2]

-

Do not dispose of down the drain or in regular trash.

-

Contaminated packaging should be treated as hazardous waste.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimize harm.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[1]

Spill Response:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further spread of the material.

-

Absorb: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).

-

Collect: Carefully scoop up the absorbed material and place it into a suitable, labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Report: Report the spill to the appropriate safety personnel.

Caption: Step-by-step workflow for responding to a chemical spill.

Conclusion

This compound is a valuable compound in modern synthetic chemistry. However, its safe use demands a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers and drug development professionals can mitigate the risks associated with this chemical, ensuring a safe and productive laboratory environment.

References

- A review of the toxicological and environmental hazards and risks of tetrahydrofuran. (2013). Critical Reviews in Toxicology, 43(9), 761-780.

-

Peroxide-Forming Chemicals. University of Louisville Environmental Health and Safety. (n.d.). Retrieved from [Link]

-

Peroxide Formation. Department of Chemistry and Biochemistry, University of California, Santa Barbara. (n.d.). Retrieved from [Link]

-

Peroxide-Forming Chemical. Environmental Health and Safety, University of Washington. (2021, August 1). Retrieved from [Link]

- Thermal Decomposition Behavior and Burning Characteristics of Ammonium Nitrate/Polytetrahydrofuran Propellants with Glycerol Propoxylate as a Crosslinking Agent. (2019).

-

INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Emory University Environmental Health and Safety Office. (n.d.). Retrieved from [Link]

-

TETRAHYDROFURAN HAZARD SUMMARY. New Jersey Department of Health. (n.d.). Retrieved from [Link]

-

Reactions of Alcohols. (2024, September 22). Chemistry LibreTexts. Retrieved from [Link]

-

Formation of Tosylate Esters. (2018, September 20). YouTube. Retrieved from [Link]

- Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Chemos GmbH & Co.KG. (n.d.).

-

Organic Peroxide Formers. USC Environmental Health & Safety. (n.d.). Retrieved from [Link]

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008).

-

Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]

- A review of the toxicological and environmental hazards and risks of tetrahydrofuran. (2013). Taylor & Francis Online.

- Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (2023). MDPI.

-

(R)-3-Aminotetrahydrofuran. PubChem. (n.d.). Retrieved from [Link]

- SAFETY DATA SHEET. Sigma-Aldrich. (2024, September 6).

- Development of a Semiglobal Reaction Mechanism for the Thermal Decomposition of a Polymer Containing Reactive Flame Retardants: Application to Glass-Fiber-Reinforced Polybutylene Terephthalate Blended with Aluminum Diethyl Phosphinate and Melamine Polyphosph

- Thermal decomposition behaviors and burning characteristics of ammonium nitrate/polytetrahydrofuran/glycerin composite propellant. (2019).

- Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. (2012).

- Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). Royal Society Publishing.

- DARVAN® 670 - SAFETY D

- Material Safety Data Sheet - 2-Propene-1-sulfonic acid, sodium salt. Cole-Parmer. (n.d.).

- Centre of Forensic Sciences Toxicology Section. (2024, October 3).

- Reactions of alcohols to form alkyl bromides and tosylates. Sciencemadness.org. (2015, May 13).

- Thermal Decomposition of 2-Methyltetrahydrofuran Behind Reflected Shock Waves Over the Temper

- Tetrahydrofuran Toxicological Summary Sheet. Minnesota Department of Health. (2018, August).

- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2014).

-

Incompatible Chemicals. Risk Management and Safety, The University of Alabama. (n.d.). Retrieved from [Link]

- Theoretical Study of the 5-aminotetrazole Thermal Decomposition. (2009). PubMed.

- SAFETY DATA SHEET. Actylis Lab Solutions. (2024, May 22).

- SODIUM ALLYL SULFON

- Understanding Tosylates: The Unsung Heroes of Organic Chemistry.

-

Incompatible Chemicals. Office of Research Environmental Health and Safety, Utah State University. (n.d.). Retrieved from [Link]

- Toxicology Screening. StatPearls - NCBI Bookshelf. (2023, December 1).

-

Chemical Incompatibility Guide. Stanford Environmental Health & Safety. (2020, November 3). Retrieved from [Link]

Sources

(R)-3-Aminotetrahydrofuran Tosylate: A Chiral Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminotetrahydrofuran tosylate is a pivotal chiral building block in contemporary medicinal chemistry. While not possessing a direct pharmacological mechanism of action itself, its true significance lies in its role as a versatile synthetic intermediate for constructing complex, biologically active molecules. This guide elucidates the chemical reactivity and strategic applications of this compound, exploring how the incorporation of the aminotetrahydrofuran moiety influences the physicochemical and pharmacological properties of target compounds. Through a detailed examination of its synthetic utility, with a specific case study on the synthesis of the antiarrhythmic agent Tecadenoson, this document provides a comprehensive overview for professionals engaged in the design and development of novel therapeutics.

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of drug discovery, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule dictates its interaction with chiral biological targets such as enzymes and receptors, profoundly influencing its efficacy, safety, and pharmacokinetic profile. This compound has emerged as a valuable chiral synthon, offering a rigid five-membered heterocyclic ring system functionalized with a primary amine. The tosylate counterion renders the amine protonated, enhancing its stability and handling properties, while the inherent chirality at the C3 position provides a defined stereochemical starting point for asymmetric synthesis.

The tetrahydrofuran (THF) ring, a saturated five-membered cyclic ether, is a prevalent motif in a multitude of FDA-approved drugs and natural products.[1][2] Its inclusion in a molecular structure can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and can serve as a bioisosteric replacement for other cyclic systems like the phenyl ring.[3] This guide will delve into the "mechanism of action" of this compound from a synthetic and medicinal chemistry perspective, focusing on its utility as a key structural component in the generation of pharmacologically active agents.

The Role of the Tetrahydrofuran Moiety in Drug Design

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry due to its unique combination of properties.[4][5] Understanding these attributes is key to appreciating the value of this compound as a building block.

-

Improved Physicochemical Properties: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of a drug candidate. This is a critical parameter for oral bioavailability and formulation development.

-

Metabolic Stability: The saturated nature of the THF ring makes it less susceptible to oxidative metabolism compared to aromatic rings. Replacing an aromatic moiety with a THF ring can be a strategic approach to improve a drug's half-life.

-

Bioisosterism: The THF ring can act as a bioisostere for other cyclic structures, such as cyclopentane or the phenyl ring.[3] This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity and selectivity for a biological target.

-

Defined Stereochemistry: The non-planar, puckered conformation of the THF ring allows for the precise spatial arrangement of substituents, which is crucial for stereospecific interactions with biological macromolecules.

The prevalence of the THF motif in a wide range of clinically used drugs, including antivirals like Darunavir and cardiovascular agents, underscores its importance in modern drug design.[1][6]

Synthetic Utility and "Mechanism of Reaction"

The primary "mechanism of action" of this compound is its chemical reactivity, which enables its incorporation into larger, more complex molecules. The key reactive handle is the primary amine, which can participate in a variety of bond-forming reactions.

Nucleophilic Reactivity of the Amino Group

The free base form, (R)-3-aminotetrahydrofuran, is a potent nucleophile. The tosylate salt can be readily converted to the free base by treatment with a suitable inorganic base. The liberated amine can then undergo a range of transformations, including:

-

Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters to form amides. This is one of the most common reactions in medicinal chemistry for linking molecular fragments.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

N-Arylation and N-Alkylation: Formation of carbon-nitrogen bonds through reactions such as the Buchwald-Hartwig amination or standard nucleophilic substitution with alkyl halides.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The workflow for a typical N-acylation reaction is depicted below:

Caption: Retrosynthetic disconnection of Tecadenoson.

Mechanism of Action of Tecadenoson

Once synthesized, Tecadenoson exerts its therapeutic effect by acting as a selective agonist of the A1 adenosine receptor. This G-protein coupled receptor is highly expressed in the atrioventricular (AV) node of the heart. Activation of the A1 receptor by Tecadenoson leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the activation of inwardly rectifying potassium channels. The net result is a slowing of conduction through the AV node, which can terminate certain types of supraventricular tachycardias.

The (R)-3-aminotetrahydrofuran moiety in Tecadenoson plays a crucial role in its binding to the A1 adenosine receptor, contributing to its potency and selectivity.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an amide derivative using this compound.

Synthesis of N-((R)-tetrahydrofuran-3-yl)benzamide

| Reagents and Materials | Quantity | Molar Eq. |

| This compound | 2.59 g | 1.0 |

| Dichloromethane (DCM) | 50 mL | - |

| Triethylamine (TEA) | 2.02 g | 2.0 |

| Benzoyl chloride | 1.41 g | 1.0 |

| Saturated aq. NaHCO3 | 20 mL | - |

| Brine | 20 mL | - |

| Anhydrous MgSO4 | - | - |

Procedure:

-

To a stirred suspension of this compound (2.59 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (2.02 g, 20.0 mmol).

-

Stir the mixture for 10 minutes to ensure the formation of the free amine.

-

Slowly add benzoyl chloride (1.41 g, 10.0 mmol) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 (20 mL).

-

Separate the organic layer and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Conclusion

This compound is a quintessential example of a chiral building block whose "mechanism of action" is realized through its synthetic application. Its value lies not in its intrinsic biological activity, but in its ability to confer desirable structural and stereochemical attributes to pharmacologically active molecules. The strategic incorporation of the aminotetrahydrofuran moiety can significantly impact a drug candidate's solubility, metabolic stability, and target engagement. As the demand for stereochemically pure and structurally optimized therapeutics continues to grow, the importance of versatile chiral intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents.

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

- CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents.

-

The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC - NIH. Available at: [Link]

-

The Tetrahydrofuran Motif in Marine Lipids and Terpenes - MDPI. Available at: [Link]

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents.

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. Available at: [Link]

-

(R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem - NIH. Available at: [Link]

-

(S)-3-Aminotetrahydrofuran tosylate (97%) - Amerigo Scientific. Available at: [Link]

-

Tetrahydrofuran (THF)-containing natural products and biological activities. - ResearchGate. Available at: [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. - R Discovery. Available at: [Link].

-

4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1) - PubChem. Available at: [Link]

-

(S)-3-AMINOTETRAHYDROFURAN TOSYLATE - Research Scientific. Available at: [Link]

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

A Guide to (R)-3-Aminotetrahydrofuran Tosylate: Synthesis, Properties, and Application

Abstract

(R)-3-Aminotetrahydrofuran tosylate is a crucial chiral building block in modern medicinal chemistry.[1][2] Its defined stereochemistry is fundamental to the efficacy and safety of various pharmaceutical compounds.[3][4] This technical guide provides an in-depth analysis of the history, synthesis, and key applications of this versatile intermediate. We will explore a robust and widely adopted synthetic protocol, explaining the causal factors behind critical process decisions. Furthermore, this guide details the compound's physicochemical properties and its role in the synthesis of notable active pharmaceutical ingredients (APIs).

Introduction: The Significance of a Chiral Synthon

In the landscape of drug discovery, the demand for enantiomerically pure compounds is paramount. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug molecule. This necessitates the use of chiral building blocks—small, stereochemically defined molecules—to construct complex APIs with high precision.[4] (R)-3-Aminotetrahydrofuran, particularly in its stable tosylate salt form, has emerged as a preferred intermediate for introducing a specific chiral tetrahydrofuran moiety into a target molecule.

The tetrahydrofuran ring is a common structural motif in many biologically active compounds, often contributing to favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The amine handle at the 3-position provides a versatile point for synthetic elaboration, allowing chemists to readily incorporate this chiral scaffold into a larger molecular framework.

Historical Context and Synthetic Evolution

The development of synthetic routes to chiral 3-aminotetrahydrofuran derivatives was driven by the need for key intermediates in drug development programs. Early methods often relied on classical resolution or chiral pool synthesis, starting from naturally occurring chiral molecules like amino acids or carbohydrates.[5]

A significant advancement in the synthesis of (R)-3-aminotetrahydrofuran involves the stereospecific conversion of a chiral alcohol precursor. A common and industrially scalable approach starts with the readily available (S)-3-hydroxytetrahydrofuran. This strategy employs a double inversion of stereochemistry (SN2 reactions) to achieve the desired (R)-configuration of the final amine product. One such patented method involves tosylation, azidation, and subsequent reduction.[6]

This evolution towards more efficient and stereocontrolled syntheses has made this compound a reliable and accessible building block for pharmaceutical research and development.

Core Synthesis Protocol: From Chiral Alcohol to Tosylate Salt

The following section details a validated, multi-step synthesis of this compound, starting from (S)-3-hydroxytetrahydrofuran. The protocol is designed to be self-validating, with explanations provided for key experimental choices.

Diagram of Synthetic Workflow

Caption: Synthetic workflow from a chiral alcohol to the final tosylate salt.

Step-by-Step Methodology

Step 1: Synthesis of (S)-3-((p-tolylsulfonyl)oxy)tetrahydrofuran

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with (S)-3-hydroxytetrahydrofuran and pyridine. The mixture is cooled to 0-5 °C in an ice bath.

-

Reagent Addition: p-Toluenesulfonyl chloride (TsCl) is added portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: The reaction is stirred at 0-5 °C for 4-6 hours until TLC or HPLC analysis indicates complete consumption of the starting alcohol.

-

Work-up: The reaction mixture is quenched with cold water and extracted with ethyl acetate. The organic layer is washed sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate, which is used directly in the next step.

-

Expert Insight: The conversion of the alcohol to a tosylate is a critical activation step. Alcohols are poor leaving groups for SN2 reactions, whereas the tosylate anion is an excellent leaving group, facilitating the subsequent nucleophilic substitution.[7] Pyridine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Synthesis of (R)-3-Azidotetrahydrofuran

-

Setup: The crude tosylate from the previous step is dissolved in dimethylformamide (DMF). Sodium azide (NaN₃) is added to the solution.

-

Reaction: The mixture is heated to 80-90 °C and stirred for 12-18 hours. The reaction progress is monitored by TLC/HPLC.

-

Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed thoroughly with brine to remove residual DMF.

-

Isolation: The organic layer is dried and concentrated carefully under reduced pressure to yield crude (R)-3-azidotetrahydrofuran.

-

Expert Insight: This is the key stereoinverting step. The azide ion attacks the carbon bearing the tosylate group from the opposite face, proceeding via an SN2 mechanism. This inverts the stereocenter from (S) to (R).[6] Sodium azide is highly toxic and potentially explosive; appropriate safety precautions must be taken.

Step 3: Synthesis of (R)-3-Aminotetrahydrofuran (Free Base)

-

Setup: The crude azide is dissolved in methanol in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) is added as a slurry.

-

Reaction: The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50-60 psi). The reaction is shaken or stirred vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

-

Isolation: The catalyst is carefully filtered off through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude (R)-3-aminotetrahydrofuran free base.

-

Expert Insight: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines.[6] The resulting free amine is often a volatile and somewhat unstable oil, making its conversion to a stable salt form highly desirable for storage and handling.

Step 4: Formation and Purification of the Tosylate Salt

-

Salt Formation: The crude amine is dissolved in isopropanol (IPA). A solution of p-toluenesulfonic acid monohydrate in IPA is added dropwise with stirring.

-

Crystallization: The product precipitates as a white solid. The slurry is stirred for an additional 1-2 hours at room temperature and then cooled in an ice bath to maximize precipitation.

-

Purification: The solid is collected by filtration, washed with cold IPA, and dried under vacuum.

-

Expert Insight: The formation of a tosylate salt serves two primary purposes. First, it converts the liquid free amine into a stable, crystalline, non-hygroscopic solid that is easy to handle, weigh, and store.[8] Second, the crystallization process itself is a highly effective method of purification, removing many process-related impurities and yielding a product of high chemical and enantiomeric purity.

Physicochemical Properties and Characterization

The final product should be a white to off-white crystalline solid. Proper characterization is essential to confirm identity and purity.

| Property | Typical Value |

| Molecular Formula | C₁₁H₁₇NO₄S |

| Molecular Weight | 259.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138-142 °C |

| Solubility | Soluble in water, methanol. Sparingly soluble in isopropanol. |

| Optical Rotation [α]D | -12.0 to -15.0° (c=1 in Methanol) |

Data is compiled from typical supplier specifications and may vary slightly.

Applications in Drug Development

(R)-3-Aminotetrahydrofuran is a key intermediate in the synthesis of several important pharmaceutical agents. Its incorporation can be pivotal for achieving the desired binding affinity and selectivity at biological targets.

A notable example is its use in the synthesis of Tecadenoson , an antiarrhythmic drug candidate.[6] The (R)-aminotetrahydrofuran moiety is a crucial part of the molecule responsible for its interaction with the adenosine A₁ receptor.

Structural Role Diagram

Caption: Role of the building block in API synthesis and function.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in modern drug synthesis. Its development has been guided by the principles of stereocontrolled synthesis, enabling the efficient production of a high-purity intermediate. The robust synthetic route, involving a double SN2 inversion, and the practical advantages of its final salt form make it an invaluable tool for researchers and drug development professionals. Its successful application in synthesizing complex molecules like Tecadenoson underscores its continued relevance in the quest for safer and more effective medicines.

References

- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents.

- CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents.

- US7045139B2 - Process for manufacture of quaternary ammonium tosylate salts of cinnamidoalkylamines and/or benzamidoalkylamines - Google Patents.

-

Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap. Available at: [Link]

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents.

-

(R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem - NIH. Available at: [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Tosyl group - Wikipedia. Available at: [Link]

-

Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Available at: [Link]

-

Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC - NIH. Available at: [Link]

-

WO/2008/080891 PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS - WIPO Patentscope. Available at: [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. Available at: [Link]

-

Chiral Building Blocks - Buchler GmbH. Available at: [Link]

-

I want a method for the reaction of tosylate with amine in basic media - ResearchGate. Available at: [Link]

-

Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F. Available at: [Link]

-

Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]

-

How to convert tosylate into amine? - ResearchGate. Available at: [Link]

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 6. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 7. Tosyl group - Wikipedia [en.wikipedia.org]

- 8. US7045139B2 - Process for manufacture of quaternary ammonium tosylate salts of cinnamidoalkylamines and/or benzamidoalkylamines - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Chiral Scaffolds

An In-depth Technical Guide to (R)-3-Aminotetrahydrofuran Tosylate and Its Chemical Equivalents

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides an in-depth exploration of this compound, a pivotal chiral building block in modern medicinal chemistry. The focus is on its synonyms, chemical identity, strategic importance, and practical application in synthesis, ensuring a blend of theoretical understanding and actionable laboratory insights.

In contemporary drug discovery, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile. Chiral building blocks, which are molecular fragments with defined stereogenic centers, are fundamental to the construction of complex, single-enantiomer drugs.[1][2][3][4] (R)-3-Aminotetrahydrofuran and its salts represent a critical class of such building blocks, offering a versatile scaffold for the synthesis of innovative therapeutics. The tetrahydrofuran (THF) moiety, in particular, is a common feature in numerous FDA-approved drugs, valued for its ability to improve metabolic stability and drug-receptor interactions.[5]

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication is essential. This compound is known by a variety of names, which can be a source of confusion. This section aims to provide a definitive guide to its nomenclature and key identifiers.

The compound is a salt formed between the chiral amine, (R)-3-Aminotetrahydrofuran, and p-toluenesulfonic acid. This salt formation is a common strategy in pharmaceutical chemistry to improve the handling, stability, and crystallinity of amine-containing compounds, which are often oils or low-melting solids in their freebase form.

Systematic and Common Synonyms

The following table summarizes the various names and identifiers for both the tosylate salt and the corresponding free amine. Understanding these synonyms is crucial for conducting thorough literature searches and for unambiguous procurement.

| Identifier | This compound | (R)-3-Aminotetrahydrofuran (Free Amine) |

| Primary Name | This compound | (R)-3-Aminotetrahydrofuran |

| IUPAC Name | 4-methylbenzenesulfonic acid;(3R)-oxolan-3-amine[6] | (3R)-oxolan-3-amine[7] |

| CAS Number | 111769-27-8[6] | 111769-26-7[7] |

| Molecular Formula | C₁₁H₁₇NO₄S[6][8] | C₄H₉NO[7] |

| Molecular Weight | 259.32 g/mol [8] | 87.12 g/mol [7] |

| Common Synonyms | (R)-(+)-Tetrahydro-3-furylamine p-toluenesulfonate salt[6], (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate salt[6][9], (R)-Tetrahydrofuran-3-amine-4-methylbenzenesulfonate[6] | (R)-tetrahydrofuran-3-amine[7], (3R)-tetrahydrofuran-3-amine[7], (R)-Tetrahydrofuran-3-ylamine[7] |

Structural Representation

The chemical structures of the parent amine and its tosylate salt are depicted below. The "(R)" designation refers to the stereochemical configuration at the C3 position of the tetrahydrofuran ring, as determined by the Cahn-Ingold-Prelog priority rules.

Caption: Chemical structures of the chiral amine and the tosyl counterion.

The Role in Asymmetric Synthesis: A Chemist's Perspective

(R)-3-Aminotetrahydrofuran is a valuable intermediate primarily because it provides a chiral, cyclic amine scaffold. Its utility is demonstrated in the synthesis of various pharmaceutical agents, including the antiarrhythmic drug Tecadenoson.[10] The synthetic pathway to this and other complex molecules often relies on the nucleophilic nature of the amine for coupling reactions, while the tetrahydrofuran ring imparts specific conformational constraints and polarity to the final molecule.

Synthetic Genesis: From Chiral Precursors to the Final Product

The enantiomeric purity of the final drug product begins with the chiral integrity of its building blocks. The synthesis of (R)-3-Aminotetrahydrofuran typically starts from a readily available chiral precursor. Two common strategies are highlighted below.

Strategy 1: Synthesis from (S)-3-Hydroxytetrahydrofuran

A prevalent method involves the inversion of stereochemistry from the more accessible (S)-3-hydroxytetrahydrofuran.[10] This process exemplifies a classic application of nucleophilic substitution with stereochemical control.

Caption: Workflow for the synthesis of (R)-3-aminotetrahydrofuran.

-

Causality: The hydroxyl group is a poor leaving group. Tosylation converts it into a tosylate, an excellent leaving group, facilitating the subsequent nucleophilic substitution. The use of sodium azide (NaN₃) in an Sₙ2 reaction guarantees the inversion of the stereocenter, a cornerstone of this synthetic strategy. The final reduction of the azide is a clean and efficient method to furnish the primary amine.[10]

Strategy 2: Synthesis from L-Malic Acid

Another approach utilizes the chiral pool, starting from L-malic acid. This multi-step synthesis involves esterification, reduction of the carboxylic acids to alcohols, and subsequent cyclization.[11]

Quality Control and Analysis: A Self-Validating Protocol

Ensuring the chemical and enantiomeric purity of this compound is critical. The following protocol outlines a general method for its preparation and purification, incorporating self-validating checkpoints.

Protocol: Preparation and Purification of this compound from the Free Amine

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of (R)-3-Aminotetrahydrofuran in a suitable solvent (e.g., isopropanol or ethyl acetate) at room temperature.

-

Checkpoint: The solution should be clear and colorless. Any discoloration may indicate impurities in the starting material.

-

-

Salt Formation:

-

Prepare a solution of 1.0 equivalent of p-toluenesulfonic acid monohydrate in the same solvent.

-

Add the p-toluenesulfonic acid solution dropwise to the amine solution with vigorous stirring. An exotherm may be observed.

-

Checkpoint: Precipitation of a white solid should occur during or after the addition. If the product oils out, scratching the inside of the flask or adding a seed crystal can induce crystallization.

-

-

Crystallization and Isolation:

-

Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.

-

Checkpoint: The filtrate should be clear. A colored filtrate suggests that impurities have been successfully removed from the solid product.

-

-

Drying and Characterization:

-

Dry the solid product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

Final Validation:

-

Melting Point: Measure the melting point. A sharp melting range (e.g., 136-143 °C) is indicative of high purity.[9]

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and the 1:1 stoichiometry of the amine and the tosylate.

-

Chiral HPLC/SFC: Determine the enantiomeric excess (e.e.) to confirm the stereochemical integrity. The e.e. should typically be >98%.

-

Elemental Analysis: Confirm the elemental composition (%C, %H, %N, %S).[9]

-

-

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound, along with its numerous synonyms, represents more than just a chemical reagent; it is an enabling tool in the quest for safer and more effective medicines. Its defined stereochemistry, coupled with the favorable physicochemical properties imparted by the tosylate salt form, makes it a reliable and versatile building block. A thorough understanding of its nomenclature, synthetic origins, and analytical validation is essential for any scientist working at the forefront of pharmaceutical development.

References

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.

-

(R)-3-Aminotetrahydrofuran . PubChem, National Institutes of Health. [Link]

-

4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1) . PubChem, National Institutes of Health. [Link]

-

(S)-3-Aminotetrahydrofuran tosylate (97%) . Amerigo Scientific. [Link]

- US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.

-